molecular formula C16H16ClF3N2O3S B2887467 N-(Tert-butyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide CAS No. 338775-54-5

N-(Tert-butyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide

Numéro de catalogue: B2887467
Numéro CAS: 338775-54-5
Poids moléculaire: 408.82
Clé InChI: KRHZEIFGCXYWIE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(Tert-butyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide (CAS Number: 338775-54-5) is a high-purity chemical compound supplied for non-clinical research applications. With a molecular formula of C16H16ClF3N2O3S and a molecular weight of 408.82 g/mol, this benzenesulfonamide derivative is characterized by its unique structure featuring a tert-butyl group and a chloro-trifluoromethyl-substituted pyridinyloxy moiety . This specific structural motif is of significant interest in medicinal chemistry and drug discovery, particularly in the development of small molecule modulators for ion channels and other protein targets. Compounds with sulfonamide and heterocyclic functionalities are frequently investigated as potential correctors or potentiators for protein misfolding and trafficking defects, such as those associated with the cystic fibrosis transmembrane conductance regulator (CFTR) . Furthermore, the 1,2,4-oxadiazole heterocycle, which shares some bioisosteric properties with the core features of this molecule, is known for its wide spectrum of biological activities and is a common framework in novel drug development . Researchers can utilize this compound as a valuable building block or intermediate in organic synthesis, or as a reference standard in biochemical and pharmacological assays. The product is for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Propriétés

IUPAC Name

N-tert-butyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF3N2O3S/c1-15(2,3)22-26(23,24)12-6-4-11(5-7-12)25-14-13(17)8-10(9-21-14)16(18,19)20/h4-9,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHZEIFGCXYWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(Tert-butyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(Tert-butyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide is C16H18ClF3N2O2SC_{16}H_{18}ClF_3N_2O_2S, with a molecular weight of approximately 404.84 g/mol. The compound features a tert-butyl group, a chlorinated pyridine moiety, and a benzenesulfonamide structure, which contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant inhibitory effects on various cancer cell lines:

  • Inhibition of Cell Proliferation : The compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating potent antiproliferative activity. In comparison, it showed a much weaker effect on non-cancerous MCF10A cells, suggesting a selective action against cancerous cells .
  • Metastasis Inhibition : In vivo studies indicated that treatment with the compound inhibited lung metastasis in mouse models of TNBC more effectively than established treatments like TAE226 .

The mechanism by which N-(Tert-butyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide exerts its effects involves several pathways:

  • EGFR Inhibition : The compound has been reported to inhibit the phosphorylation of the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival .
  • Induction of Apoptosis : It promotes apoptosis in cancer cells by increasing caspase 9 levels, which is essential for the execution phase of cell apoptosis .

Research Findings and Case Studies

A summary of relevant studies and their findings is presented in the following table:

Study ReferenceCell LineIC50 (μM)MechanismAdditional Findings
MDA-MB-2310.126EGFR InhibitionEffective against lung metastasis
H19750.442Apoptosis InductionArrests cell cycle at G2/M phase
MCF-71.75Selective CytotoxicityHigher selectivity index than 5-FU

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight Key Differences vs. Target Compound Reference
Target Compound tert-butyl, 3-chloro-5-(trifluoromethyl)pyridinyloxy, benzenesulfonamide ~435.5 Baseline structure -
N-tert-butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)-1H-imidazol-1-yl]benzenesulfonamide Imidazole ring, fluoro-methoxyphenyl 437.92 Heterocycle substitution; altered H-bonding potential
4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide Sulfanyl (S) linkage instead of oxy (O), benzamide instead of sulfonamide 443.27 Reduced polarity; potential for enhanced membrane passage
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)benzenecarboxamide Carboxamide with dichlorobenzyl group 518.7 Increased lipophilicity; larger steric bulk
N-(3-Chloro-4-methylphenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetamide Acetamide linker, methylphenyl group - Altered metabolic stability; flexible linker
Chlorfluazuron (CAS 71422-67-8) Dichlorophenyl, benzamide backbone 540.7 Insect growth regulator; chitin synthesis inhibition

Physicochemical and Pharmacokinetic Properties

  • Analogs with dichlorobenzyl (MW 518.7, ) or methylphenyl groups () exhibit even higher lipophilicity, which may improve tissue penetration but increase metabolic stability challenges.
  • Hydrogen Bonding: The sulfonamide group in the target compound acts as a strong hydrogen bond donor/acceptor, likely enhancing target binding compared to carboxamide () or acetamide () analogs.
  • Steric Effects : The tert-butyl group in the target compound may shield the sulfonamide from enzymatic degradation, a feature absent in compounds with smaller substituents like methyl ().

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-(tert-butyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide with high purity?

  • Methodology : Optimize reaction conditions (e.g., ice bath for exothermic steps, inert atmosphere) and employ column chromatography or recrystallization for purification. Monitor intermediates via TLC and confirm purity using HPLC (>95% by area normalization) . Hazardous reagents like O-benzyl hydroxylamine hydrochloride require rigorous safety protocols, including fume hood use and waste neutralization .

Q. How can structural confirmation of the compound be achieved experimentally?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions (e.g., tert-butyl, trifluoromethyl, pyridinyl-oxy linkages) .
  • X-ray crystallography : Resolve ambiguity in sulfonamide orientation or pyridinyl-oxy bond angles .
  • HRMS : Validate molecular formula (e.g., C17_{17}H17_{17}ClF3_3N2_2O3_3S) .

Q. What analytical challenges arise in characterizing this compound’s stability?

  • Methodology : Conduct accelerated stability studies under varying temperatures and light exposure. Use DSC/TGA to assess thermal decomposition and identify degradation products via LC-MS. For example, the tert-butyl group may hydrolyze under acidic conditions, requiring pH-controlled storage .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro/trifluoromethyl positions) influence biological activity?

  • Methodology : Synthesize analogs (e.g., replacing chloro with bromo or altering pyridinyl substitution patterns) and compare IC50_{50} values in target assays (e.g., kinase inhibition). Computational docking studies (AutoDock Vina) can predict binding affinities to receptors like sulfonamide-sensitive enzymes .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Use kinetic isotope effects (KIE) or Hammett plots to study substituent effects on the pyridinyl-oxy moiety. For instance, electron-withdrawing groups (e.g., trifluoromethyl) may accelerate SNAr reactions at the 2-pyridinyl position .

Q. How can contradictory spectral data (e.g., 19F^{19}F NMR shifts) be resolved?

  • Methodology : Compare experimental 19F^{19}F shifts with DFT-calculated values (Gaussian 09, B3LYP/6-31G* basis set). Discrepancies may arise from solvent effects or dynamic processes (e.g., rotational barriers in the sulfonamide group) .

Q. What strategies mitigate decomposition during long-term storage?

  • Methodology : Store under argon at -20°C in amber vials. Add stabilizers (e.g., BHT for radical inhibition) and monitor via periodic HPLC. Lyophilization may enhance stability for solid-state storage .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.